

# Hitec PCR Kit Technical Support Center: Troubleshooting Low Yield

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## Compound of Interest

Compound Name: *Hitec*

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Welcome to the **Hitec** PCR Kit Technical Support Center. This resource is designed to help you troubleshoot and resolve issues of low or no PCR product yield. Below you will find frequently asked questions and a detailed troubleshooting guide to assist you in optimizing your PCR experiments for successful results.

## Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low PCR yield?

Low PCR yield can stem from a variety of factors, often related to the quality and quantity of the reaction components or suboptimal cycling conditions. The most frequent culprits include issues with the DNA template, poorly designed primers, incorrect annealing temperature, and the presence of PCR inhibitors.<sup>[1][2][3]</sup>

Q2: How does the quality of the DNA template affect PCR yield?

The integrity and purity of your DNA template are critical for successful PCR.<sup>[3]</sup> Degraded or sheared DNA can prevent the amplification of the target sequence.<sup>[3]</sup> Additionally, co-purified contaminants such as salts, phenol, or ethanol can inhibit the polymerase enzyme, leading to a significant reduction in yield.<sup>[3][4]</sup> A pure DNA sample should have a 260/280 absorbance ratio of approximately 1.8.<sup>[5][6]</sup>

Q3: Can primer design lead to low PCR product?

Absolutely. Primers that are not specific to the target sequence, form primer-dimers, or have secondary structures can all result in low or no amplification of the desired product.[1][2][6] Primer-dimer formation, in particular, consumes primers and dNTPs, reducing their availability for the amplification of the target sequence.[1]

Q4: I see a faint band of the correct size on my gel. What is the quickest way to increase the yield?

If you are already getting a specific product, one of the simplest ways to increase the yield is to increase the number of PCR cycles by 5 to 10.[5][7][8] However, be aware that excessive cycling can lead to the accumulation of non-specific products.[3]

## Troubleshooting Guide

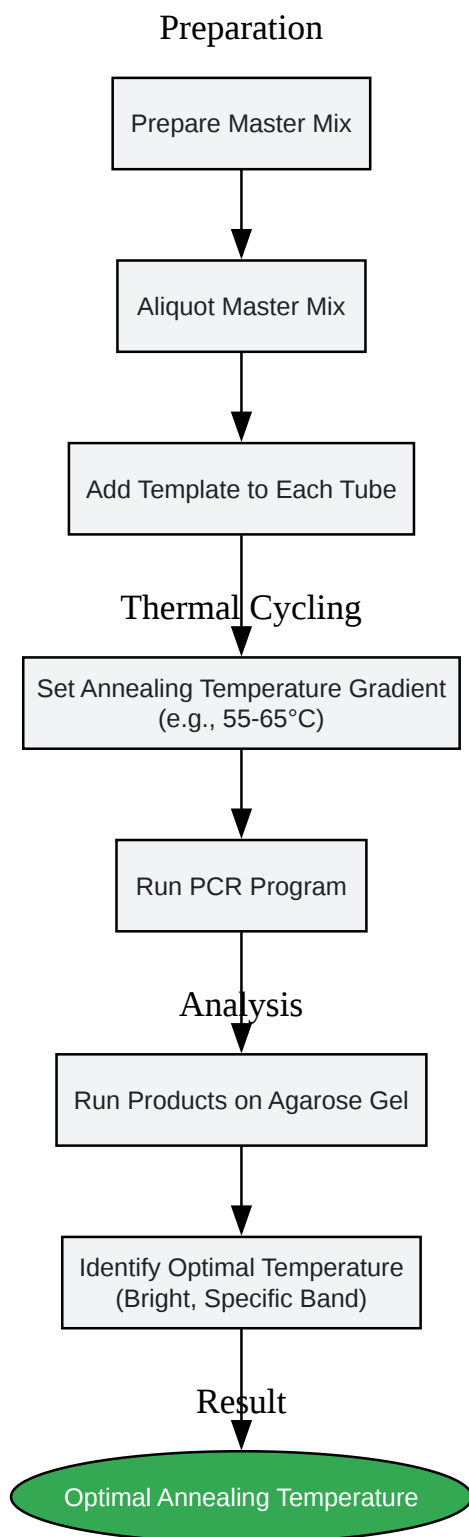
This guide provides a systematic approach to identifying and resolving the cause of low PCR yield.

### **Problem 1: No PCR product or a very faint band is observed on the agarose gel.**

This is a common issue that can be addressed by systematically evaluating the components of your PCR reaction and the thermal cycling parameters.

Visualizing the Troubleshooting Workflow:





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